Cas no 2159808-80-5 (3-amino-3-methyloctanamide)

3-amino-3-methyloctanamide 化学的及び物理的性質
名前と識別子
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- 3-amino-3-methyloctanamide
- EN300-1285285
- 2159808-80-5
-
- インチ: 1S/C9H20N2O/c1-3-4-5-6-9(2,11)7-8(10)12/h3-7,11H2,1-2H3,(H2,10,12)
- InChIKey: AADPSTXFHSFRMC-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)(CCCCC)N)N
計算された属性
- せいみつぶんしりょう: 172.157563266g/mol
- どういたいしつりょう: 172.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-amino-3-methyloctanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285285-1000mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1285285-1.0g |
3-amino-3-methyloctanamide |
2159808-80-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285285-250mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1285285-2500mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1285285-100mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1285285-5000mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1285285-50mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1285285-500mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1285285-10000mg |
3-amino-3-methyloctanamide |
2159808-80-5 | 10000mg |
$3315.0 | 2023-10-01 |
3-amino-3-methyloctanamide 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
3-amino-3-methyloctanamideに関する追加情報
Introduction to 3-amino-3-methyloctanamide (CAS No. 2159808-80-5)
3-amino-3-methyloctanamide is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 2159808-80-5, this amide derivative has garnered attention due to its structural uniqueness and potential applications in drug development. The compound features a long aliphatic chain with an amide functional group, making it a versatile building block for various chemical modifications and biological studies.
The molecular structure of 3-amino-3-methyloctanamide consists of an octane backbone substituted with an amino group at the third carbon position and a methyl group at the same position. This specific arrangement imparts unique physicochemical properties, such as solubility and reactivity, which are critical for its utility in synthetic chemistry. The presence of both amino and amide functionalities allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities.
In recent years, there has been growing interest in amide-based compounds due to their role as pharmacophores in numerous therapeutic agents. 3-amino-3-methyloctanamide is no exception, as it serves as a precursor for synthesizing more sophisticated derivatives that exhibit potential benefits in areas such as anti-inflammatory, analgesic, and neuroprotective applications. The long aliphatic chain enhances lipophilicity, which can be advantageous for membrane permeability, while the polar amide group contributes to hydrogen bonding interactions essential for biological activity.
One of the most compelling aspects of 3-amino-3-methyloctanamide is its adaptability in medicinal chemistry. Researchers have leveraged this compound to develop novel analogs with improved pharmacokinetic profiles. For instance, modifications at the terminal positions of the octane chain can fine-tune properties such as metabolic stability and target specificity. Such flexibility makes it a valuable asset in the quest for next-generation pharmaceuticals.
The synthesis of 3-amino-3-methyloctanamide typically involves straightforward chemical transformations, such as reductive amination or acylation reactions. These methods highlight the compound's accessibility and suitability for large-scale production. Additionally, advances in catalytic processes have enabled more efficient and environmentally friendly synthetic routes, aligning with global trends toward sustainable chemistry.
Recent studies have explored the biological significance of 3-amino-3-methyloctanamide, particularly its interactions with enzymatic systems. Researchers have observed that derivatives of this compound can modulate the activity of certain proteases and kinases, which are implicated in various disease pathways. This finding underscores its potential as a scaffold for developing targeted therapies. Moreover, computational modeling has been instrumental in predicting how structural changes affect binding affinity and selectivity, further guiding medicinal chemists in optimizing lead compounds.
The role of 3-amino-3-methyloctanamide extends beyond drug discovery; it also finds utility in materials science and agrochemical research. Its unique combination of hydrophobicity and polar functionality makes it suitable for designing novel polymers or surfactants with enhanced performance characteristics. Such interdisciplinary applications demonstrate the broad relevance of this compound across multiple scientific domains.
As our understanding of molecular interactions evolves, so does the potential of 3-amino-3-methyloctanamide to contribute to innovative solutions. Collaborative efforts between synthetic chemists and biologists continue to uncover new possibilities, ensuring that this compound remains at the forefront of chemical research. Its versatility and well-documented properties make it an indispensable tool for anyone engaged in advanced chemical synthesis or biological exploration.
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